molecular formula C21H22N4O7S B2842374 N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide CAS No. 894040-06-3

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide

Cat. No.: B2842374
CAS No.: 894040-06-3
M. Wt: 474.49
InChI Key: NMSTWOFRFJHWRX-UHFFFAOYSA-N
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Description

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound that features a unique structure combining a dihydrobenzo dioxin moiety, a pyrrolidinone ring, and a sulfonyl acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing side reactions. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the replacement of the sulfonyl or acetamide groups with the nucleophile .

Scientific Research Applications

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is unique due to its combination of structural elements, which confer distinct chemical and biological properties. Its ability to inhibit multiple enzymes and its potential antibacterial activity make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[4-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O7S/c1-13(26)24-33(29,30)17-5-2-14(3-6-17)22-21(28)23-15-10-20(27)25(12-15)16-4-7-18-19(11-16)32-9-8-31-18/h2-7,11,15H,8-10,12H2,1H3,(H,24,26)(H2,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSTWOFRFJHWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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